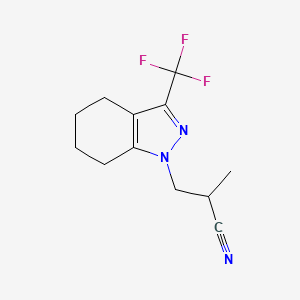
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile is a complex organic compound that features a trifluoromethyl group and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The indazole ring can bind to various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
3-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but has different chemical properties.
Methyl 3-(trifluoromethyl)phenylacetate: Another compound with a trifluoromethyl group, used in different applications
Uniqueness
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile is unique due to its combination of a trifluoromethyl group and an indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile (CAS No. 937601-70-2) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds in the indazole family have shown potential against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Anti-inflammatory Effects : The compound may influence pathways involved in inflammatory responses, particularly through modulation of the NLRP3 inflammasome .
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy
A study evaluated the efficacy of various indazole derivatives against resistant bacterial strains. The compound demonstrated promising results with MIC values indicating effective inhibition against M. tuberculosis strains, suggesting a potential role in treating drug-resistant infections . -
Inflammation and Neurodegeneration
In models simulating neurodegenerative diseases, compounds similar to this compound showed modulation of inflammatory pathways associated with NLRP3 activation. This suggests that it may have therapeutic implications in conditions like Alzheimer's disease by mitigating neuroinflammation .
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8(6-16)7-18-10-5-3-2-4-9(10)11(17-18)12(13,14)15/h8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNSCGMYLGENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCCC2)C(=N1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














